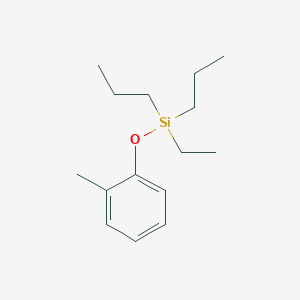![molecular formula C10H11BrN2O4 B14598648 N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide CAS No. 58841-55-7](/img/structure/B14598648.png)
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C10H11BrN2O4 It is characterized by the presence of a bromoethoxy group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide typically involves the reaction of 4-nitrophenol with 2-bromoethanol to form 4-(2-bromoethoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Acylation: The acetamide moiety can undergo acylation reactions with acyl chlorides or anhydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-[4-(2-aminoethoxy)-2-nitrophenyl]acetamide.
Acylation: Formation of this compound derivatives with different acyl groups.
Scientific Research Applications
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the nitro and ethoxy groups.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the bromoethoxy group.
N-(4-(2-Chloroethoxy)-2-nitrophenyl)acetamide: Similar structure with a chloroethoxy group instead of bromoethoxy.
Uniqueness
N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide is unique due to the combination of its bromoethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
58841-55-7 |
|---|---|
Molecular Formula |
C10H11BrN2O4 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
N-[4-(2-bromoethoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C10H11BrN2O4/c1-7(14)12-9-3-2-8(17-5-4-11)6-10(9)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
KPPQPGQSAQDUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)


